molecular formula C18H21NO3S B225363 2-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-ethylphenyl methyl ether

2-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-ethylphenyl methyl ether

Cat. No. B225363
M. Wt: 331.4 g/mol
InChI Key: AGMIYFZILBWXRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-ethylphenyl methyl ether, also known as H89, is a selective inhibitor of protein kinase A (PKA). PKA is a crucial enzyme that regulates various cellular processes, including metabolism, growth, and differentiation. H89 has been widely used in scientific research to investigate the role of PKA in various physiological and pathological conditions.

Mechanism of Action

2-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-ethylphenyl methyl ether selectively inhibits the catalytic activity of PKA by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets of PKA, leading to a decrease in their activity.
Biochemical and Physiological Effects:
2-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-ethylphenyl methyl ether has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. For example, 2-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-ethylphenyl methyl ether has been shown to inhibit insulin secretion in pancreatic beta cells by blocking the activation of voltage-gated calcium channels. It has also been shown to inhibit the activity of L-type calcium channels in cardiac myocytes, leading to a decrease in contractility.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-ethylphenyl methyl ether in lab experiments is its selectivity for PKA, which allows for the specific investigation of PKA-mediated signaling pathways. However, 2-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-ethylphenyl methyl ether has been shown to have off-target effects on other kinases, such as protein kinase G and protein kinase C. Therefore, careful controls and validation experiments are necessary to ensure that the observed effects are specific to PKA inhibition.

Future Directions

There are several future directions for the use of 2-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-ethylphenyl methyl ether in scientific research. For example, 2-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-ethylphenyl methyl ether could be used to investigate the role of PKA in regulating the activity of other ion channels and transporters. It could also be used to study the effect of PKA inhibition on other cellular processes, such as autophagy and apoptosis. Additionally, the development of more selective and potent PKA inhibitors could provide valuable tools for investigating the role of PKA in various physiological and pathological conditions.

Synthesis Methods

2-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-ethylphenyl methyl ether can be synthesized through a multistep process involving the reaction of 4-ethylphenol with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form 2-(4-ethylphenoxy)-1,4-benzoquinone. This compound is then reacted with isoquinoline-3-sulfonic acid to form 2-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-ethylphenol. Finally, the methyl ether group is added using dimethyl sulfate to obtain 2-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-ethylphenyl methyl ether.

Scientific Research Applications

2-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-ethylphenyl methyl ether has been used extensively in scientific research to investigate the role of PKA in various cellular processes. For example, 2-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-ethylphenyl methyl ether has been used to study the effect of PKA inhibition on insulin secretion in pancreatic beta cells. It has also been used to investigate the role of PKA in regulating the activity of ion channels in neurons and cardiac myocytes.

properties

Product Name

2-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-ethylphenyl methyl ether

Molecular Formula

C18H21NO3S

Molecular Weight

331.4 g/mol

IUPAC Name

2-(5-ethyl-2-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C18H21NO3S/c1-3-14-8-9-17(22-2)18(12-14)23(20,21)19-11-10-15-6-4-5-7-16(15)13-19/h4-9,12H,3,10-11,13H2,1-2H3

InChI Key

AGMIYFZILBWXRS-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC3=CC=CC=C3C2

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC3=CC=CC=C3C2

Origin of Product

United States

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